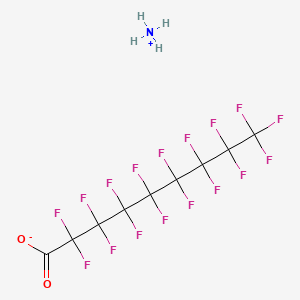

Ammonium perfluorononanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF17O2.H3N/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26;/h(H,27,28);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBBVPFDROYXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

375-95-1 (Parent) | |

| Record name | Nonanoic acid, heptadecafluoro-, ammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004149604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20880205 | |

| Record name | Ammonium perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4149-60-4 | |

| Record name | Nonanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4149-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoic acid, heptadecafluoro-, ammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004149604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ammonium Perfluorononanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium perfluorononanoate (APFN) is a synthetic perfluorinated compound that has seen use as a surfactant in various industrial applications, most notably in the production of fluoropolymers. As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), its chemical properties, environmental fate, and toxicological profile are of significant interest to the scientific community. This guide provides an in-depth technical overview of the core chemical properties of APFN, its synthesis, thermal decomposition, analytical methodologies for its detection, and a summary of its environmental and health implications. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may encounter or study this compound.

Chemical Identity and Physicochemical Properties

This compound (APFN) is the ammonium salt of perfluorononanoic acid (PFNA). The defining feature of its structure is a nine-carbon fluorocarbon chain, which imparts its characteristic surfactant properties and high stability.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Azanium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | [1] |

| CAS Number | 4149-60-4 | [1] |

| Molecular Formula | C₉H₄F₁₇NO₂ | [1] |

| Molar Mass | 481.11 g/mol | [1] |

| Appearance | White to off-white powder/crystalline solid | [2][3] |

| Density | 1.753 g/mL | [1] |

| Boiling Point | 196 °C (385 °F; 469 K) | [1] |

| Water Solubility | The solubility of the parent acid, PFNA, is 9.5 g/L. As a salt, APFN is expected to have a higher water solubility. | [4][5] |

| Vapor Pressure | The vapor pressure of the parent acid, PFNA, is 0.08 mmHg. The ammonium salt is expected to have a significantly lower vapor pressure. | [3][6] |

| pKa (of parent acid) | ~0 | [4] |

Synthesis and Industrial Manufacturing

The industrial production of this compound is primarily achieved through a two-step process: the synthesis of its parent acid, perfluorononanoic acid (PFNA), followed by its neutralization.

Synthesis of Perfluorononanoic Acid (PFNA)

Two primary methods have been historically employed for the synthesis of PFNA:

-

Oxidation of Fluorotelomer Olefins: This process involves the oxidation of a linear fluorotelomer olefin, such as F(CF₂)₈CH=CH₂. This method has been a significant source of PFNA, particularly in Japan.[4]

-

Carboxylation of Perfluoroalkyl Iodides: An alternative route is the carboxylation of a perfluoroalkyl iodide, specifically F(CF₂)₈I.[4]

Formation of the Ammonium Salt

Once perfluorononanoic acid is synthesized, it is converted to its ammonium salt, this compound, through a straightforward acid-base neutralization reaction with ammonia or ammonium hydroxide.[7] This process is typically carried out in a suitable solvent.[7]

Thermal and Chemical Stability and Decomposition

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, rendering perfluorinated compounds like APFN highly resistant to chemical and thermal degradation.[4]

Thermal Decomposition Mechanism

Theoretical studies on the thermal decomposition of perfluorinated carboxylic acids (PFCAs), including perfluorononanoic acid, have elucidated a probable degradation pathway. The process is initiated by the elimination of hydrogen fluoride (HF) from the carboxylic acid head group, leading to the formation of a transient, unstable three-membered ring intermediate known as a perfluorinated α-lactone.[8] This α-lactone readily decomposes, releasing carbon monoxide (CO) and forming a perfluorinated acyl fluoride with one less carbon in the chain.[8] In the presence of water, the acyl fluoride can hydrolyze back to a shorter-chain PFCA, allowing for a stepwise degradation of the perfluorinated chain.[8]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. PERFLUOROOCTANOIC ACID AMMONIUM SALT | 3825-26-1 [chemicalbook.com]

- 3. Perfluorononanoic acid | C8F17COOH | CID 67821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Perfluorononanoic acid - Wikipedia [en.wikipedia.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO1995000469A1 - Process for producing ammonium salt of perfluoro carboxylic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ammonium Perfluorononanoate (CAS 4149-60-4): Properties, Analysis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium perfluorononanoate (APFN), with the CAS number 4149-60-4, is the ammonium salt of perfluorononanoic acid (PFNA).[1] It belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), synthetic compounds characterized by a fully fluorinated carbon chain.[2] This structure imparts unique physicochemical properties, most notably high thermal stability and surfactant capabilities, which have driven its use in various industrial applications.[1][3] However, the very strength of the carbon-fluorine bond that makes these compounds so stable also contributes to their extreme persistence in the environment, leading to concerns about their potential for bioaccumulation and adverse health effects.[2][4]

This technical guide provides a comprehensive overview of APFN, designed for professionals in research and development. It delves into the compound's synthesis, physicochemical properties, analytical methodologies for its detection, and its toxicological profile, including insights into its mechanism of action. The information presented herein is intended to equip researchers with the foundational knowledge required to work safely and effectively with this substance, and to understand its broader environmental and health implications.

Physicochemical Properties and Synthesis

APFN is a white, powdered solid that can become airborne.[2] As an anionic surfactant, it forms liquid crystalline phases in aqueous solutions.[1] The fully fluorinated nine-carbon chain is highly hydrophobic and lipophobic, while the ammonium carboxylate head group is hydrophilic, giving the molecule its amphiphilic character.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4149-60-4 | [2] |

| Molecular Formula | C₉H₄F₁₇NO₂ | [1] |

| Molar Mass | 481.11 g/mol | [1] |

| Appearance | White crystalline powder | [5] |

| Boiling Point | 196 °C (decomposes) | [1] |

| Density | 1.753 g/mL | [1] |

The synthesis of APFN is a two-step process that begins with the production of its parent acid, perfluorononanoic acid (PFNA). PFNA can be synthesized through several industrial methods, including the oxidation of linear fluorotelomer olefins or the carboxylation of perfluoroalkyl iodides.[5] The subsequent conversion to the ammonium salt is a straightforward acid-base neutralization reaction.

Thermal Decomposition

The thermal stability of APFN is a key property, but at elevated temperatures, it will decompose. Studies on the thermal decomposition of the closely related ammonium perfluorooctanoate (APFO) show that it breaks down into a hydrofluorocarbon (1-H-perfluoroheptane), carbon dioxide, and ammonia.[6] Theoretical studies on perfluorinated carboxylic acids (PFCAs) suggest a decomposition mechanism initiated by the elimination of hydrogen fluoride (HF) from the carboxylic acid head group, leading to the formation of a transient perfluorinated α-lactone. This intermediate then rapidly degrades, releasing carbon monoxide and forming a shorter-chain perfluorinated acyl fluoride.[7] This process can repeat, leading to the progressive shortening of the perfluoroalkyl chain.[7]

Analytical Methodologies

The accurate quantification of APFN, often at trace levels in complex matrices, is critical for environmental monitoring, toxicological research, and regulatory compliance. The gold standard for PFAS analysis is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[8]

Sample Preparation: Solid-Phase Extraction (SPE)

Prior to instrumental analysis, a sample preparation step is typically required to concentrate the analyte and remove interfering matrix components. Solid-phase extraction (SPE) is a widely used technique for this purpose. For APFN in aqueous samples, both polystyrene-divinylbenzene (SDVB) and weak anion exchange (WAX) sorbents have been shown to be effective.[9]

Experimental Protocol: Solid-Phase Extraction of APFN from Water

This protocol is a generalized procedure based on established methods like US EPA Method 537.1.

-

Cartridge Conditioning:

-

Pass 15 mL of methanol through the SPE cartridge (e.g., SDVB or WAX).

-

Equilibrate the cartridge by passing 18 mL of reagent water, ensuring the sorbent does not go dry.[10]

-

-

Sample Loading:

-

To a 250 mL water sample, add a known amount of an isotopically labeled internal standard (e.g., ¹³C₉-PFNA).

-

Pass the entire sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[10]

-

-

Washing:

-

Wash the cartridge with reagent water to remove hydrophilic interferences.

-

-

Elution:

-

Elute the retained APFN and internal standard from the cartridge using a small volume of a suitable solvent, such as methanol or a methanol/ammonium hydroxide mixture.[9]

-

-

Concentration and Reconstitution:

-

The eluate is typically evaporated to near dryness under a gentle stream of nitrogen.

-

The residue is then reconstituted in a small, known volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., 96:4 methanol:water).[9]

-

Instrumental Analysis: LC-MS/MS

LC-MS/MS provides the high sensitivity and selectivity required for the quantification of APFN. A reversed-phase C18 column is commonly used for chromatographic separation, with a mobile phase gradient consisting of an aqueous component (e.g., ammonium acetate in water) and an organic component (e.g., methanol or acetonitrile). Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

Table 2: Typical LC-MS/MS Parameters for APFN Analysis

| Parameter | Typical Setting |

| Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase A | 20 mM Ammonium Acetate in Water[10] |

| Mobile Phase B | Methanol[10] |

| Gradient | A gradient from high aqueous to high organic |

| Flow Rate | 0.3 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 462.9 (for PFNA) |

| Product Ions (m/z) | 419, 219, 169 (for PFNA) |

Toxicological Profile and Mechanism of Action

APFN is classified as moderately toxic via the acute inhalation route, with a reported LC50 of 820 mg/m³ in male rats.[2] A significant finding in this study was a pronounced increase in liver size following exposure.[2] Like other PFAS, APFN is associated with a range of health concerns including liver damage, reproductive toxicity, and potential carcinogenicity.[2][4]

The long biological half-life of many PFAS, including PFNA, is a key factor in their toxicity.[11] Once absorbed, they can distribute to the liver and plasma and are excreted slowly.[11]

Adverse Outcome Pathway (AOP) Framework

To understand the mechanisms of toxicity for compounds like APFN, the Adverse Outcome Pathway (AOP) framework is a valuable tool. An AOP links a molecular initiating event (MIE) to an adverse outcome at the organism or population level through a series of key events (KEs).[12][13]

For PFAS, several MIEs have been proposed. One prominent MIE is the generation of reactive oxygen species (ROS), which can lead to oxidative stress.[14] Another is the inhibition of the sodium-iodide symporter (NIS), which is crucial for thyroid hormone synthesis.[14]

Studies on PFNA have shown that it can induce peroxisomal β-oxidation in a chain-length-dependent manner, which is a known mechanism of hepatotoxicity for some PFAS.[15] It has also been linked to disordered glucose metabolism in the liver.[15] The liver is a primary target organ for APFN and other long-chain PFAS.[2][11]

Safety, Handling, and Regulatory Considerations

Given its toxicity profile, appropriate safety precautions must be taken when handling APFN. It should be handled in a well-ventilated area, and personal protective equipment, including gloves, eye protection, and respiratory protection (especially if there is a risk of aerosolization), should be worn.

The regulatory landscape for PFAS is rapidly evolving. Due to their persistence and potential health risks, there is a global trend towards restricting the use of long-chain PFAS like APFN. For example, in California, APFN has been banned as an intentionally added ingredient in cosmetics.[1] Researchers and drug development professionals should stay informed about the latest regulations in their jurisdictions.

Conclusion

This compound is a compound with unique and industrially valuable properties, but its persistence and potential for toxicity necessitate a thorough understanding by those who work with it. Its synthesis is based on established fluorochemistry, and robust analytical methods exist for its detection and quantification. The toxicological profile of APFN is consistent with that of other long-chain PFAS, with the liver being a primary target organ and mechanisms of toxicity likely involving oxidative stress and endocrine disruption. As regulatory scrutiny of PFAS continues to increase, a comprehensive knowledge of these compounds is essential for responsible research and development.

References

-

U.S. Environmental Protection Agency. (n.d.). Adverse Outcome Pathways. Retrieved from [Link]12]

-

Characterization of Potential Adverse Outcome Pathways Related to Metabolic Outcomes and Exposure to Per- and Polyfluoroalkyl Substances Using Artificial Intelligence. (2022). National Institutes of Health.[13]

-

Adverse outcome pathway for the neurotoxicity of Per- and polyfluoroalkyl substances: A systematic review. (2024). PubMed.[14]

-

Gas-Phase NMR Technique for Studying the Thermolysis of Materials: Thermal Decomposition of Ammonium Perfluorooctanoate. (2025). ResearchGate.[6]

-

Wikipedia. (n.d.). Perfluorononanoic acid. Retrieved from [Link]5]

-

Adverse outcome pathway for the neurotoxicity of Per- and polyfluoroalkyl substances: A systematic review. (2024). ResearchGate.[16]

-

Optimization of LC MS/MS Parameters for Analysis of Per and Polyfluoroalkyl Substances (PFAS). (2020). Defense Technical Information Center.[10]

-

Acute inhalation toxicity of this compound. (n.d.). PubMed.[2]

-

Quantitative determination of perfluorooctanoic acid ammonium salt in human serum by high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. (n.d.). PubMed.[8]

-

An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. (n.d.). United Chemical Technologies.[17]

-

The schematic of the synthesis of perfluoro octanoic acid‐modified magnetic hyperbranched polyamideamine. (n.d.). ResearchGate.[18]

-

Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. (2021). SpringerLink.[19]

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (n.d.). National Institutes of Health.[20]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. (2025). ResearchGate.[21]

-

Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. (n.d.). Royal Society of Chemistry.[7]

-

Thermal Decomposition of PFAS on GAC: Kinetics, Mass Balance, and Reuse of Reactivated Carbon. (n.d.). Amazon S3.[22]

-

An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. (2023). United Chemical Technologies.[23]

-

Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4. (n.d.). Ouci.eu.

-

Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation.[24]

-

The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex.[25]

-

Application Notes and Protocols for Solid-Phase Extraction of PFNA in Water Samples. (2025). BenchChem.[9]

-

Inhalation toxicity of ammonium perfluorooctanoate. (n.d.). Semantic Scholar.[26]

-

Toxicity and toxicokinetics of perfluorooctanoic acid in humans and animals. (2025). ResearchGate.[11]

-

Perfluorononanoic acid | C8F17COOH | CID 67821. (n.d.). PubChem.[15]

-

Occurrence and Toxicity Mechanisms of Perfluorononanoic Acid, Perfluorodecanoic Acid, and Perfluoroundecanoic Acid in Fish: A Review. (2025). PubMed Central.[27]

-

Synthesis of perfluorooctanoic acid-containing membrane lipids by human pathobionts. (2025). ResearchGate.[28]

- The Home Scientist 015 - Synthesize Ammonium Metavanad

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acute inhalation toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PFAS - Wikipedia [en.wikipedia.org]

- 4. Perfluorononanoic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 7. Quantitative determination of perfluorooctanoic acid ammonium salt in human serum by high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

- 12. Characterization of Potential Adverse Outcome Pathways Related to Metabolic Outcomes and Exposure to Per- and Polyfluoroalkyl Substances Using Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adverse outcome pathway for the neurotoxicity of Per- and polyfluoroalkyl substances: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Perfluorononanoic acid | C8F17COOH | CID 67821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. weber.hu [weber.hu]

- 17. researchgate.net [researchgate.net]

- 18. d-nb.info [d-nb.info]

- 19. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. s3.us-gov-west-1.amazonaws.com [s3.us-gov-west-1.amazonaws.com]

- 22. unitedchem.com [unitedchem.com]

- 23. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalky… [ouci.dntb.gov.ua]

- 24. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 25. Inhalation toxicity of ammonium perfluorooctanoate. | Semantic Scholar [semanticscholar.org]

- 26. Occurrence and Toxicity Mechanisms of Perfluorononanoic Acid, Perfluorodecanoic Acid, and Perfluoroundecanoic Acid in Fish: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. youtube.com [youtube.com]

Physical and chemical properties of APFN

An in-depth analysis of current scientific literature reveals a significant ambiguity associated with the acronym "APFN." This term does not correspond to a uniquely identifiable chemical entity in widely recognized chemical databases such as PubChem and Sigma-Aldrich. The search results indicate that "APFN" is contextually used to refer to "adverse preclinical findings" within the field of drug development.

Therefore, to provide a comprehensive and accurate technical guide on the physical and chemical properties of the intended compound, clarification of the specific chemical name or a standard identifier (e.g., CAS number) is required from the user.

Once the correct chemical identity is provided, a thorough investigation into its properties can be conducted, covering aspects such as:

-

Chemical Structure and Nomenclature: Including IUPAC name and synonyms.

-

Synthesis: Detailed reaction schemes and methodologies.

-

Physical Properties: Such as melting point, boiling point, solubility in various solvents, and appearance.

-

Chemical Properties: Including stability under different conditions, reactivity with other chemical species, and potential decomposition products.

-

Spectroscopic Data: Analysis of NMR, IR, and mass spectrometry data for structural elucidation and confirmation.

-

Analytical Methods: Established protocols for purification and quantification, primarily using High-Performance Liquid Chromatography (HPLC).

-

Thermal Analysis: Insights into thermal stability and phase behavior through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Mechanism of Action and Biological Targets: If applicable, a discussion on its role in drug development, including its interaction with biological signaling pathways.

-

Safety and Handling: Information regarding toxicity and appropriate safety precautions.

Without the precise chemical identity of "APFN," any attempt to generate a technical guide would be speculative and lack the scientific integrity required for the target audience of researchers, scientists, and drug development professionals.

Ammonium perfluorononanoate molecular weight

An In-Depth Technical Guide to Ammonium Perfluorononanoate

Introduction

This compound (APFN) is the ammonium salt of perfluorononanoic acid (PFNA), a nine-carbon, long-chain per- and polyfluoroalkyl substance (PFAS). As a member of the PFAS family, APFN possesses a unique combination of a hydrophilic ammonium carboxylate head and a hydrophobic, fully fluorinated carbon tail. This structure imparts exceptional surfactant properties and high thermal and chemical stability. These characteristics have made it a valuable processing aid in the manufacturing of high-performance fluoropolymers.[1][2] However, the very stability that makes APFN industrially useful also contributes to its environmental persistence, bioaccumulation, and potential for toxicity, placing it under intense scientific and regulatory scrutiny.[2][3][4]

This guide provides a comprehensive technical overview of APFN for researchers, scientists, and drug development professionals. We will delve into its core chemical and physical properties, synthesis, analytical methodologies for its quantification, and the current understanding of its toxicological mechanisms and environmental impact.

Chemical Identity and Physicochemical Properties

This compound is an anionic surfactant that forms liquid crystalline phases in water.[5][6] It is composed of the perfluorononanoate anion and an ammonium cation. The parent compound, perfluorononanoic acid (PFNA), is a strong acid due to the powerful electron-withdrawing effect of the fluorine atoms.[2] The ammonium salt form enhances its utility in aqueous-based polymerization processes.[2]

Molecular Structure

The structure consists of a nine-carbon chain where all hydrogen atoms (except the one on the carboxylic acid group of the parent acid) have been replaced by fluorine atoms. This perfluorinated tail is highly stable and lipophobic.

Caption: Molecular structure of this compound.

Core Properties

The key identifiers and physicochemical properties of APFN are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | Azanium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | [1] |

| Synonyms | APFN, Ammonium heptadecafluorononanoate | [5] |

| CAS Number | 4149-60-4 | [1][5][7] |

| Molecular Formula | C₉H₄F₁₇NO₂ | [1][7] |

| Molecular Weight | 481.11 g/mol | [1][5] |

| Parent Acid | Perfluorononanoic acid (PFNA), CAS: 375-95-1 | [1] |

| Appearance | White powder | [8] |

| Boiling Point | 196 °C (385 °F; 469 K) | [5] |

| Density | 1.753 g/mL | [5] |

Synthesis and Industrial Applications

Synthesis Pathway

The industrial production of APFN is a two-step process. First, its parent acid, perfluorononanoic acid (PFNA), is synthesized, which is then neutralized to form the ammonium salt. The most common commercial route for PFNA production is through the oxidation of a fluorotelomer olefin.[2]

-

Fluorotelomerization: A perfluoroalkyl iodide (e.g., perfluoroethyl iodide) reacts with tetrafluoroethylene (TFE) to create a mixture of longer-chain perfluoroalkyl iodides.

-

Ethene Addition: The desired iodide fraction (F(CF₂)₈I) is reacted with ethene to form a fluorotelomer olefin (F(CF₂)₈CH=CH₂).

-

Oxidation: This olefin is then oxidized using a strong oxidizing agent (e.g., potassium permanganate or chromium trioxide) to cleave the double bond and form the carboxylic acid, PFNA.

-

Neutralization: The resulting PFNA is neutralized with ammonium hydroxide (NH₄OH) in an aqueous solution to yield this compound.

Caption: General synthesis workflow for this compound (APFN).

Industrial Applications

The primary application of APFN is as a surfactant and processing aid in the emulsion polymerization of fluoropolymers, particularly polyvinylidene fluoride (PVDF).[1][2]

-

Causality: In this process, gaseous fluorinated monomers (like vinylidene fluoride) are dispersed as droplets in water. APFN is crucial because its fluorinated tail is soluble in the monomer droplets while its ionic head remains in the water phase. This action stabilizes the monomer emulsion, allowing the polymerization reaction to proceed efficiently to form a stable polymer dispersion (latex). The exceptional stability of the C-F bond ensures the surfactant does not degrade under the harsh polymerization conditions.

Analytical Methodology: Quantification by LC-MS/MS

The robust and sensitive quantification of APFN in complex matrices like water, serum, and tissue is critical for toxicological studies and environmental monitoring. The gold-standard technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high specificity and low detection limits.[9]

Experimental Protocol: APFN Quantification in Water

This protocol outlines a validated method for determining APFN concentrations in water samples, adapted from established methodologies for PFAS analysis.[9][10][11]

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Rationale: SPE is employed to concentrate the analyte from a large volume of water and to remove interfering matrix components (e.g., salts, humic acids), thereby increasing sensitivity and reducing ion suppression in the MS source. A weak anion exchange (WAX) sorbent is chosen for its ability to retain acidic compounds like PFNA.

-

Step 1.1: To a 250 mL water sample, add 2.5 mL of acetic acid and a known amount of a mass-labeled internal standard (e.g., ¹³C₉-PFNA). The acid ensures the carboxylate group of APFN is protonated for efficient retention on the sorbent.

-

Step 1.2: Condition a WAX SPE cartridge (e.g., 6cc, 150mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Step 1.3: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Step 1.4: Wash the cartridge with 5 mL of a 25 mM acetate buffer solution to remove neutral and weakly-bound interferences.

-

Step 1.5: Dry the cartridge thoroughly under a stream of nitrogen for 10 minutes. This step is critical to remove residual water, which is incompatible with the subsequent elution solvent.

-

Step 1.6: Elute the analyte from the cartridge using 5 mL of methanol containing 2% ammonium hydroxide. The basic modifier deprotonates the analyte, releasing it from the WAX sorbent.

-

Step 1.7: Evaporate the eluate to near dryness under nitrogen at 40°C and reconstitute in 500 µL of 80:20 methanol/water for analysis.

2. LC-MS/MS Analysis

-

Rationale: Reversed-phase chromatography separates APFN from other PFAS and matrix components based on hydrophobicity. Tandem mass spectrometry provides definitive identification and quantification by monitoring a specific precursor-to-product ion fragmentation.

-

Step 2.1: Liquid Chromatography

-

Column: C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: 20 mM ammonium acetate in water.[11]

-

Mobile Phase B: Methanol.

-

Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Step 2.2: Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

Transitions:

-

APFN (as PFNA anion): Precursor ion (m/z) 463 → Product ion (m/z) 419 (Loss of CO₂).

-

¹³C₉-PFNA (Internal Standard): Precursor ion (m/z) 472 → Product ion (m/z) 427.

-

-

-

Step 2.3: Quantification: Create a calibration curve using standards of known concentrations. Quantify the native APFN by relating its peak area to that of the internal standard.

Caption: Analytical workflow for APFN quantification in water via SPE and LC-MS/MS.

Toxicology and Mechanism of Action

APFN is classified as harmful if swallowed or inhaled and is suspected of causing cancer and reproductive toxicity.[1] Like other long-chain PFCAs, it is a known developmental and immune system toxicant.[2] Studies in rats have shown that acute inhalation exposure can cause a pronounced increase in liver size, and the compound is considered moderately toxic by this route.[8]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

A primary mechanism of toxicity for PFNA and other long-chain PFCAs is the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[2] These are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism, energy homeostasis, and inflammation.

-

Mechanism:

-

Cellular Entry: PFNA enters the cell and binds to PPARα in the cytoplasm.

-

Dimerization: The PFNA-PPARα complex translocates to the nucleus and forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

-

DNA Binding: This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

-

Gene Transcription: Binding to the PPRE initiates the transcription of genes involved in fatty acid oxidation (leading to peroxisome proliferation) and other metabolic pathways.

-

-

Pathological Consequence: Chronic and inappropriate activation of this pathway, particularly in rodents, can lead to hepatotoxicity, including liver enlargement and the development of liver tumors. While the human relevance of the rodent liver response is debated, PPAR activation is a key mechanistic event in PFCA toxicity.

Caption: Mechanism of PPARα activation by the perfluorononanoate (PFNA) anion.

Environmental Fate and Regulatory Context

The carbon-fluorine bond is one of the strongest in organic chemistry, making APFN and other PFAS extremely resistant to environmental degradation processes such as hydrolysis, photolysis, and biodegradation.[2] This persistence leads to their accumulation in the environment, particularly in water systems and, ultimately, in wildlife and humans.[4][12]

Longer-chain PFCAs like PFNA are generally considered more bioaccumulative and toxic than their shorter-chain counterparts.[2][12] Due to these concerns, there is a global trend toward restricting the use of long-chain PFAS. In 2020, for example, California passed a bill banning APFN as an intentionally added ingredient in cosmetics.[5] This is part of a broader regulatory movement to phase out persistent organic pollutants and encourage the use of safer alternatives, such as the ether-containing PFAS like ADONA, although these alternatives are themselves now under scrutiny.[13][14]

Conclusion

This compound is a compound of significant industrial utility, primarily due to the extreme stability conferred by its perfluorinated structure. This same stability, however, renders it a persistent and bioaccumulative environmental contaminant with demonstrated toxicological effects mediated, in part, through the activation of nuclear receptors like PPARα. A thorough understanding of its chemical properties, analytical quantification methods, and biological activity is essential for professionals in environmental science and drug development to manage its risks and develop safer alternatives. The continued refinement of analytical techniques and toxicological models will be crucial in addressing the ongoing challenges posed by APFN and the broader class of PFAS compounds.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 160734, this compound. PubChem. [Link]

-

Wikipedia (2023). This compound. Wikipedia. [Link]

-

Kinney, L. A., Chromey, N. C., & Kennedy, G. L., Jr (1989). Acute inhalation toxicity of this compound. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 27(7), 465–468. [Link]

-

Chemsrc (2024). This compound | CAS#:4149-60-4. Chemsrc.com. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87490983, ammonium 4,8-dioxa-3H-perfluorononanoate. PubChem. [Link]

-

Agency for Toxic Substances and Disease Registry (2021). Toxicological Profile for Perfluoroalkyls. National Center for Biotechnology Information. [Link]

-

Wikidata (2023). This compound (Q3899823). Wikidata. [Link]

-

Kaiser, M. A., et al. (2005). Method for the determination of perfluorooctanoic acid in air samples using liquid chromatography with mass spectrometry. Journal of occupational and environmental hygiene, 2(6), 307–313. [Link]

-

Wikipedia (2024). Perfluorononanoic acid. Wikipedia. [Link]

-

Steenland, K., & Woskie, S. (2012). Ammonium perfluorooctanoate production and occupational mortality. American journal of industrial medicine, 55(7), 629–639. [Link]

-

Lau, C., Anitole, K., Hodes, C., Lai, D., Pfahles-Hutchens, A., & Seed, J. (2007). Perfluoroalkyl acids: a review of monitoring and toxicological findings. Toxicological sciences : an official journal of the Society of Toxicology, 99(2), 366–394. [Link]

-

Gordon, S. C. (2011). Toxicological evaluation of ammonium 4,8-dioxa-3H-perfluorononanoate, a new emulsifier to replace ammonium perfluorooctanoate in fluoropolymer manufacturing. Regulatory Toxicology and Pharmacology, 59(1), 64-80. [Link]

-

Kaiser, M. A., et al. (2005). Method for the Determination of Perfluorooctanoic Acid in Air Samples Using Liquid Chromatography with Mass Spectrometry. ResearchGate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67821, Perfluorononanoic acid. PubChem. [Link]

-

Chemchart (n.d.). This compound (4149-60-4, 3658-62-6). Chemchart. [Link]

-

Sottani, C., & Minoia, C. (2003). Quantitative determination of perfluorooctanoic acid ammonium salt in human serum by high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 17(21), 2444–2450. [Link]

-

Foguth, R., et al. (2021). Occurrence and Toxicity Mechanisms of Perfluorononanoic Acid, Perfluorodecanoic Acid, and Perfluoroundecanoic Acid in Fish: A Review. International journal of molecular sciences, 22(19), 10732. [Link]

-

Phenomenex (2022). Perfluoroalkyl Substances (PFAS) Testing Guide. Phenomenex. [Link]

-

Wikipedia (2024). Perfluorooctanoic acid. Wikipedia. [Link]

Sources

- 1. This compound | C9H4F17NO2 | CID 160734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Perfluorononanoic acid - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Perfluorononanoic acid | C8F17COOH | CID 67821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound (4149-60-4, 3658-62-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. This compound | CAS#:4149-60-4 | Chemsrc [chemsrc.com]

- 8. Acute inhalation toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Method for the determination of perfluorooctanoic acid in air samples using liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. Occurrence and Toxicity Mechanisms of Perfluorononanoic Acid, Perfluorodecanoic Acid, and Perfluoroundecanoic Acid in Fish: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

The Toxicity of Ammonium Perfluorononanoate: A Technical Guide for Researchers

Introduction

Ammonium perfluorononanoate (APFN) is the ammonium salt of perfluorononanoic acid (PFNA), a nine-carbon chain per- and polyfluoroalkyl substance (PFAS). Due to the high-energy carbon-fluorine bond, these compounds are incredibly stable and have seen widespread use in various industrial and consumer products, from fluoropolymer manufacturing to stain-resistant coatings.[1][2] However, this same stability results in extreme persistence in the environment, leading to bioaccumulation in wildlife and humans and raising significant concerns about their potential for toxicity.[3][4][5] In biological systems, APFN readily dissociates, releasing the perfluorononanoate anion (PFNA), which is the primary driver of its toxicological effects. This guide provides an in-depth technical overview of the current scientific understanding of APFN/PFNA toxicity, focusing on its toxicokinetics, key organ-specific effects, and the molecular mechanisms that underpin its hazardous properties. We will also detail established methodologies for its toxicological assessment, providing a framework for researchers in toxicology and drug development.

Physicochemical Properties and Toxicokinetics

This compound is a white powder that can become airborne, posing a risk for inhalation exposure.[6] Once in the body, PFNA binds to serum proteins, which facilitates its distribution and contributes to its long biological half-life, estimated to be around 4.3 years in humans.[3] Unlike many other persistent organic pollutants, PFNA does not readily metabolize and is primarily excreted unchanged. Its toxicokinetics are characterized by accumulation in the liver, kidney, and fetal tissue, a critical consideration for its toxicological profile.[3] The persistence of PFNA magnifies its toxic potential, particularly in cases of chronic exposure.[3]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

-

Absorption: PFNA is readily absorbed following oral and inhalation exposure.[7] Dermal absorption is also a potential route, though to a lesser extent.[7]

-

Distribution: Following absorption, PFNA is distributed throughout the body, with the highest concentrations typically found in the liver and plasma.[8] It has been shown to cross the placenta, leading to fetal exposure.[3]

-

Metabolism: PFNA is resistant to biotransformation and is not significantly metabolized in the body.[9]

-

Excretion: The primary route of excretion for PFNA is through urine and feces.[8] However, the excretion rate is slow, leading to its long biological half-life.

Hepatotoxicity: A Primary Target Organ

A substantial body of evidence from animal studies identifies the liver as a primary target for PFNA toxicity.[5][6][10] Exposure to PFNA has been consistently linked to hepatomegaly (increased liver weight), hepatocellular hypertrophy, and the accumulation of lipids, leading to steatosis.[11]

Molecular Mechanisms of Hepatotoxicity

The hepatotoxic effects of PFNA are, in large part, mediated by the activation of the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism.[3][11][12]

Studies have shown that PFNA is a potent activator of both human and murine PPARα.[12] This activation leads to the upregulation of genes involved in fatty acid oxidation. While this is a normal physiological response, the persistent activation by PFNA can disrupt lipid homeostasis, contributing to the observed hepatotoxicity. Interestingly, some studies suggest that while PPARα activation is a key mechanism, PFNA can also induce liver steatosis through PPARα-independent pathways.[11]

In addition to direct effects on hepatocytes, PFNA has been shown to affect Kupffer cells, the resident macrophages of the liver.[13] PFNA exposure can lead to the upregulation of inflammatory cytokines in Kupffer cells, suggesting that an inflammatory response contributes to the overall hepatotoxicity.[13]

Reproductive and Developmental Toxicity

PFNA is a recognized reproductive and developmental toxicant.[10][14] Its ability to cross the placental barrier raises significant concerns about prenatal exposure.[3]

Key Findings from Developmental Toxicity Studies:

-

Intrauterine Growth Restriction: Elevated PFNA levels during pregnancy have been associated with reduced fetal growth.[3]

-

Delayed Development: Animal studies have demonstrated that gestational exposure to PFNA can lead to delayed eye opening and delayed puberty.[12]

-

Hormonal Disruption: PFNA has been shown to alter testosterone and estrogen levels and disrupt insulin-like growth factor (IGF) signaling, all of which are critical for normal fetal development.[3]

-

Postnatal Survival: At higher doses, prenatal exposure to PFNA has been linked to reduced postnatal survival in mice.[12]

The mechanisms underlying PFNA's developmental toxicity are complex and are thought to involve the activation of PPARα, which plays a role in placental function and fetal development.[12]

Immunotoxicity

The immune system is another sensitive target for PFNA.[3][10] Both in vivo and in vitro studies have demonstrated that PFNA can suppress immune function.

Observed Immunotoxic Effects:

-

Thymus Atrophy and Lymphocyte Depletion: Animal studies have shown that PFNA can cause a reduction in the size of the thymus, a primary lymphoid organ, and decrease the number of lymphocytes.[3][15]

-

Altered Antibody Response: PFNA exposure has been shown to weaken T-cell-dependent antibody responses.[3] Epidemiological studies have correlated higher serum PFNA levels with a poorer vaccine response in children.[3]

-

Cytokine Dysregulation: PFNA can alter the expression of key cytokines, including the suppression of IL-2 and IFN-γ, which are important for antiviral immunity.[3]

The immunotoxic effects of PFNA may be mediated through the activation of PPARs and the hypothalamic-pituitary-adrenal axis.[16]

Carcinogenicity

While not officially classified as a human carcinogen by all agencies, toxicological studies in rodents have raised concerns about the carcinogenic potential of PFNA.[3][14] These studies have shown that PFNA can induce peroxisome proliferation and hepatocellular hypertrophy, and increase the incidence of liver tumors in rodents.[3] The structural similarity of PFNA to perfluorooctanoic acid (PFOA), a known carcinogen, further supports these concerns.[3] The International Agency for Research on Cancer (IARC) has classified the related compound PFOA as "carcinogenic to humans" (Group 1).[17]

Methodologies for Toxicological Assessment

A combination of in vivo and in vitro methods is employed to assess the toxicity of APFN/PFNA.

In Vivo Toxicity Studies

Standard rodent bioassays are crucial for evaluating the systemic toxicity of PFNA. A typical study design involves the administration of PFNA to rats or mice via oral gavage or in the diet for a specified duration (e.g., 28 or 90 days).

Table 1: Summary of In Vivo Toxicity Data for APFN/PFNA

| Species | Route of Exposure | Duration | Endpoint | Value | Reference |

| Male Rat | Inhalation | 4 hours | LC50 | 820 mg/m³ | [6] |

| Male Rat | Oral | 13 weeks | NOAEL (liver effects) | 1 ppm (in diet) | [1] |

| Mouse | Oral (gavage) | Gestation | Developmental Toxicity (reduced postnatal survival) | 5 mg/kg/day | [12] |

Experimental Protocol: 28-Day Oral Toxicity Study in Rats

-

Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.

-

Acclimation: Animals are acclimated for at least one week prior to the start of the study.

-

Dosing: APFN is administered daily by oral gavage at doses of 0, 1, 5, and 25 mg/kg/day. The vehicle is typically deionized water or corn oil.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: At the end of the 28-day period, blood is collected for hematology and clinical chemistry analysis, including liver function tests (ALT, AST).

-

Necropsy and Histopathology: Animals are euthanized, and a full necropsy is performed. Organ weights (liver, kidneys, spleen, thymus) are recorded. Tissues are collected and preserved for histopathological examination.

In Vitro Toxicity Assays

In vitro assays using cell cultures provide a valuable tool for mechanistic studies and for screening the toxicity of PFAS compounds, reducing the reliance on animal testing.[18]

Experimental Protocol: In Vitro Hepatotoxicity Assay using Primary Hepatocytes

-

Cell Culture: Primary hepatocytes are isolated from rat liver.[13] Cells are cultured in a suitable medium, such as RPMI 1640 supplemented with fetal bovine serum and antibiotics.

-

Treatment: Hepatocytes are exposed to varying concentrations of PFNA (e.g., 5 µM, 50 µM, 100 µM) for a specified time (e.g., 24 or 48 hours).[13]

-

Viability Assay: Cell viability is assessed using a standard method, such as the MTT assay.

-

Biochemical Assays: The release of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), into the culture medium is measured as an indicator of cytotoxicity.[13]

-

Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is used to measure the expression of genes related to lipid metabolism and inflammatory responses.

-

Lipid Accumulation: Lipid accumulation in hepatocytes can be visualized and quantified using Oil Red O staining.[13]

Regulatory Context and Future Directions

The toxicity and persistence of PFNA have led to increasing regulatory scrutiny worldwide. Several jurisdictions have established or are in the process of developing drinking water guidelines and other regulations to limit human exposure.[4][19] The U.S. Environmental Protection Agency (EPA) has included PFNA in its toxicological reviews to establish reference doses for risk assessment.[20]

Future research should continue to focus on elucidating the complex molecular mechanisms of PFNA toxicity, particularly its effects on the immune and endocrine systems. The development and validation of new approach methodologies (NAMs), such as high-throughput in vitro screening and computational modeling, will be essential for efficiently assessing the risks of the vast number of PFAS compounds and for prioritizing them for further investigation.[21][22][23] A deeper understanding of the toxicokinetics of PFNA in humans is also needed to improve the accuracy of risk assessments and to develop effective strategies for mitigating the health risks associated with this persistent environmental contaminant.

References

-

Kinney, L. A., Chromey, N. C., & Kennedy, G. L., Jr (1989). Acute inhalation toxicity of this compound. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 27(7), 465–468. [Link]

-

Wang, L., Wang, Y., Liang, Y., Li, J., Liu, Y., Zhang, J., Zhang, A., Fu, J., & Jiang, G. (2012). In vitro and in vivo studies of the toxic effects of perfluorononanoic acid on rat hepatocytes and Kupffer cells. Toxicology, 298(1-3), 29–37. [Link]

-

Simmons, J. (n.d.). PFNA (Perfluorononanoic Acid): Health Risks, Exposure Sources & Legal Response. Simmons Hanly Conroy. [Link]

-

Kennedy, G. L., Jr, Hall, G. T., Brittelli, M. R., Barnes, J. R., & Chen, H. C. (1986). Inhalation toxicity of ammonium perfluorooctanoate. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 24(12), 1325–1329. [Link]

-

National Center for Biotechnology Information. (n.d.). Table 1-6, Minimal Risk Levels (MRLs) for PFNAa - Toxicological Profile for Perfluoroalkyls. NCBI Bookshelf. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Perkins, R., Butenhoff, J., Kennedy, G., & Frame, S. (2004). 13-Week dietary toxicity study of ammonium perfluorooctanoate (APFO) in male rats. Drug and Chemical Toxicology, 27(4), 361-378. [Link]

-

Wang, L., Wang, Y., Liang, Y., Li, J., Liu, Y., Zhang, J., ... & Jiang, G. (2012). In vitro and in vivo studies of the toxic effects of perfluorononanoic acid on rat hepatocytes and Kupffer cells. Toxicology, 298(1-3), 29-37. [Link]

-

Illinois Environmental Protection Agency. (2021). Health Advisory - Perfluorononanoic Acid (PFNA). [Link]

-

Kabadi, P., Vant-Hull, B., & Fisher, J. (2022). The use of in vitro methods in assessing human health risks associated with short-chain perfluoroalkyl and polyfluoroalkyl substances (PFAS). Computational Toxicology, 24, 100247. [Link]

-

Vermont Department of Health. (n.d.). Perfluorononanoic acid (PFNA). [Link]

-

Ryan, K., Sprankle, C., Wallace, K., St-Amand, J., & Shafer, T. J. (2023). Evaluation of Per- and Polyfluoroalkyl Substances (PFAS) in Vitro Toxicity Testing for Developmental Neurotoxicity. Chemical Research in Toxicology, 36(3), 402–419. [Link]

-

Ryan, K., Sprankle, C., Wallace, K., St-Amand, J., & Shafer, T. J. (2023). Evaluation of Per- and Polyfluoroalkyl Substances (PFAS) In Vitro Toxicity Testing for Developmental Neurotoxicity. Chemical Research in Toxicology, 36(3), 402-419. [Link]

-

Butenhoff, J., Kennedy, G., Frame, S., O'Connor, J. C., & York, R. G. (2004). The reproductive toxicology of ammonium perfluorooctanoate (APFO) in the rat. Toxicology, 196(1-2), 95–116. [Link]

-

Das, K. P., Grey, B. E., Zehr, R. D., Wood, C. R., Butenhoff, J. L., & Lau, C. (2015). Developmental Effects of Perfluorononanoic Acid in the Mouse Are Dependent on Peroxisome Proliferator-Activated Receptor-Alpha. Toxicological sciences : an official journal of the Society of Toxicology, 148(2), 470–482. [Link]

-

Leonard, R. C., Kreckmann, K. H., Sakr, C. J., & Van-Miller, A. (2008). Ammonium perfluorooctanoate production and occupational mortality. Occupational Medicine, 58(2), 99-105. [Link]

-

Butenhoff, J. L., Kennedy, G. L., Frame, S. R., O'Connor, J. C., & York, R. G. (2004). The reproductive toxicology of ammonium perfluorooctanoate (APFO) in the rat. Toxicology, 196(1-2), 95–116. [Link]

-

Hughes, M. F., et al. (2025). Decoding PFAS immunotoxicity: a NAMs-based comparison of short vs. long chains. Archives of Toxicology. [Link]

-

National Center for Biotechnology Information. (n.d.). REFERENCES - Toxicological Profile for Perfluoroalkyls. NCBI Bookshelf. [Link]

-

PubChem. (n.d.). Ammonium perfluorooctanoate. National Center for Biotechnology Information. [Link]

-

Kudo, N., & Kawashima, Y. (2003). Toxicity and toxicokinetics of perfluorooctanoic acid in humans and animals. The Journal of toxicological sciences, 28(2), 49–57. [Link]

-

Kudo, N., & Kawashima, Y. (2003). Toxicity and toxicokinetics of perfluorooctanoic acid in humans and animals. The Journal of toxicological sciences, 28(2), 49-57. [Link]

-

Paul, K. B., Hedge, J. M., DeVito, M. J., & Crofton, K. M. (2023). In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. Toxicology, 499, 153676. [Link]

-

AgencyIQ by POLITICO. (2024, May 15). EPA's toxicological review of PFNA gets mixed reviews from government, industry. [Link]

-

Ryan, K., Sprankle, C., Wallace, K., St-Amand, J., & Shafer, T. J. (2023). Evaluation of Per- and Polyfluoroalkyl Substances (PFAS) In Vitro Toxicity Testing for Developmental Neurotoxicity. Chemical research in toxicology, 36(3), 402–419. [Link]

-

Nakagawa, T., Ramdhan, D. H., Tanaka, N., Naito, H., Nishiyama, K., Maekawa, K., ... & Gonzalez, F. J. (2012). Modulation of ammonium perfluorooctanoate-induced hepatic damage by genetically different PPARα in mice. Archives of toxicology, 86(1), 63–74. [Link]

-

Nakagawa, T., Ramdhan, D. H., Tanaka, N., Naito, H., Nishiyama, K., Maekawa, K., ... & Gonzalez, F. J. (2012). Modulation of ammonium perfluorooctanoate-induced hepatic damage by genetically different PPARα in mice. Archives of toxicology, 86(1), 63–74. [Link]

-

U.S. Environmental Protection Agency. (2018). Toxicological Review of Perfluorohexanoic Acid (PFHxA) and Related Compounds Ammonium and Sodium Perfluorohexanoate (PFHxA-NH4 and PFHxA-Na). [Link]

-

Wikipedia. (n.d.). Perfluorooctanoic acid. [Link]

-

Chang, E. T., Adami, H. O., Boffetta, P., Cole, P., Starr, T. B., & Mandel, J. S. (2016). A critical review of perfluorooctanoate and perfluorooctanesulfonate exposure and immunological health conditions in humans. Critical reviews in toxicology, 46(4), 279–331. [Link]

-

Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Perfluoroalkyls. [Link]

-

Gordon, S. C. (2011). Toxicological evaluation of ammonium 4,8-dioxa-3H-perfluorononanoate, a new emulsifier to replace ammonium perfluorooctanoate in fluoropolymer manufacturing. Regulatory toxicology and pharmacology, 59(1), 64-80. [Link]

-

York, R. G., Kennedy, G. L., Jr, & Butenhoff, J. L. (2004). The embryo-fetal toxicity and teratogenic potential of ammonium perfluorooctanoate (APFO) in the rat. Drug and chemical toxicology, 27(4), 341–360. [Link]

-

Wikipedia. (n.d.). PFAS. [Link]

-

DeWitt, J. C., Shnyra, A., Badr, M. Z., Loveless, S. E., Hoban, D., Frame, S. R., ... & Luebke, R. W. (2008). Acute immunotoxic effects of perfluorononanoic acid (PFNA) in C57BL/6 mice. Journal of toxicology and environmental health. Part A, 71(23), 1549–1560. [Link]

-

Lau, C., Anitole, K., Hodes, C., Lai, D., Pfahles-Hutchens, A., & Seed, J. (2007). The developmental toxicity of perfluoroalkyl acids and their derivatives. Toxicology and applied pharmacology, 220(3), 221–230. [Link]

-

Griffith, F. D., & Long, J. E. (1980). Animal toxicity studies with ammonium perfluorooctanoate. American Industrial Hygiene Association journal, 41(8), 576–583. [Link]

-

Re-Sol, B. V., et al. (2020). Immunotoxicity of Four Per- and Polyfluoroalkyl Substances Following 28-Day Oral Repeat Dosing in Rats Assessed by the Anti-Sheep Red Blood Cell IgM Response. Toxics, 8(4), 98. [Link]

-

Rebholz, S. L., Jones, T., Lioi, M., & Abbott, B. D. (2017). Perfluoroalkyl acids-induced liver steatosis: Effects on genes controlling lipid homeostasis. Toxicology, 378, 33–44. [Link]

-

Das, K. P., Grey, B. E., Zehr, R. D., Wood, C. R., Butenhoff, J. L., & Lau, C. (2015). Developmental toxicity of perfluorononanoic acid in mice. Toxicological Sciences, 148(2), 470-482. [Link]

-

Qazi, M. R., Xia, Z., Boguin, A., & DePierre, J. W. (2009). Immunotoxic effects of perfluorononanoic acid on BALB/c mice. Toxicological sciences : an official journal of the Society of Toxicology, 109(2), 264–273. [Link]

-

PubChem. (n.d.). Perfluorononanoic acid. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. (2017). PFAS - Per- and Polyfluoroalkyl Substances. [Link]

-

Proambiente. (2022). Recent ECHA and POP Restrictions on the Use of Substances from the PFAS Family. [Link]

-

Iwai, H., & Hoberman, A. M. (2014). Oral (Gavage) Combined Developmental and Perinatal/Postnatal Reproduction Toxicity Study of Ammonium Salt of Perfluorinated Hexanoic Acid in Mice. International journal of toxicology, 33(3), 219–237. [Link]

-

Jellicoe, M., et al. (2024). Assessing the impact of perfluoroalkyl substances on liver health: a comprehensive study using multi-donor human liver spheroids. Particle and Fibre Toxicology, 21(1), 1. [Link]

-

Wang, Z., et al. (2023). A Global Overview of Per- and Polyfluoroalkyl Substance Regulatory Strategies and Their Environmental Impact. Toxics, 11(10), 835. [Link]

-

Interstate Technology & Regulatory Council. (n.d.). 8 Basis of Regulations – PFAS — Per - and Polyfluoroalkyl Substances. [Link]

-

American Cancer Society. (2024, May 31). PFOA, PFOS, and Related PFAS Chemicals. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]

- 3. pfaswaterexperts.org [pfaswaterexperts.org]

- 4. epa.illinois.gov [epa.illinois.gov]

- 5. PFAS - Wikipedia [en.wikipedia.org]

- 6. Acute inhalation toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Toxicity and toxicokinetics of perfluorooctanoic acid in humans and animals. | Semantic Scholar [semanticscholar.org]

- 10. healthvermont.gov [healthvermont.gov]

- 11. Perfluoroalkyl acids-induced liver steatosis: Effects on genes controlling lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Developmental Effects of Perfluorononanoic Acid in the Mouse Are Dependent on Peroxisome Proliferator-Activated Receptor-Alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo studies of the toxic effects of perfluorononanoic acid on rat hepatocytes and Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | C9H4F17NO2 | CID 160734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Immunotoxic effects of perfluorononanoic acid on BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PFOA, PFOS, and Related PFAS Chemicals | American Cancer Society [cancer.org]

- 18. researchgate.net [researchgate.net]

- 19. mathewsopenaccess.com [mathewsopenaccess.com]

- 20. agencyiq.com [agencyiq.com]

- 21. Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Evaluation of Per- and Polyfluoroalkyl Substances (PFAS) In Vitro Toxicity Testing for Developmental Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Degradation of Ammonium Perfluorononanoate: A Technical Guide to Remediation Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ammonium perfluorononanoate (APFN) belongs to the class of per- and poly-fluoroalkyl substances (PFAS), notoriously dubbed "forever chemicals" due to their exceptional persistence in the environment. The strength of the carbon-fluorine bond, one of the strongest in organic chemistry, renders these compounds highly resistant to natural degradation processes.[1] This persistence, coupled with their widespread use in industrial and consumer products, has led to global contamination of water and soil, posing significant risks to ecosystems and human health.[2] This guide provides a comprehensive technical overview of the primary degradation pathways for APFN, offering insights into the underlying mechanisms and experimental protocols for researchers actively seeking solutions to this pressing environmental challenge. While much of the existing research focuses on its close analogs, perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), the principles and degradation routes are largely translatable to APFN, which exists in equilibrium with its acidic form, perfluorononanoic acid (PFNA).

Advanced Oxidation Processes (AOPs): A Frontline Assault

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (·OH).[3] These processes are among the most promising for the degradation of persistent organic pollutants like APFN.[4]

Photochemical Degradation

Photochemical methods utilize light energy, often in the presence of a photocatalyst, to generate reactive species that can break down APFN.

Mechanism of Action:

The primary mechanism involves the generation of electron-hole pairs upon photoexcitation of a semiconductor photocatalyst, such as titanium dioxide (TiO₂). These charge carriers can then react with water or oxygen to produce hydroxyl radicals (·OH) and superoxide radicals (O₂⁻), which are powerful oxidizing agents.[4] In the case of APFN, the degradation is believed to be initiated by the reaction of photogenerated holes with the carboxylate group of the PFNA anion, leading to decarboxylation and the formation of a perfluorooctyl radical. This radical then undergoes a series of reactions, leading to the stepwise removal of CF₂ units, a process often referred to as "unzipping" or "flake off".[5]

Experimental Protocol: UV/TiO₂ Photocatalysis of APFN

-

Reactor Setup: A quartz photoreactor equipped with a UV lamp (e.g., 254 nm mercury lamp) and a magnetic stirrer is required.

-

Catalyst Suspension: Prepare a suspension of TiO₂ nanoparticles (e.g., Degussa P25) in the APFN-contaminated water sample. A typical catalyst loading ranges from 0.1 to 1.0 g/L.

-

pH Adjustment: Adjust the pH of the solution to the desired level (acidic conditions, e.g., pH 3-4, are often more effective) using a suitable acid (e.g., sulfuric acid).[6]

-

Photoreaction: Irradiate the suspension with the UV lamp while continuously stirring to ensure uniform catalyst distribution. The reaction time can vary from several hours to days depending on the initial concentration of APFN and the reaction conditions.

-

Sample Analysis: At regular intervals, withdraw aliquots of the reaction mixture. Centrifuge or filter the samples to remove the TiO₂ catalyst before analysis.

-

Quantification: Analyze the concentration of APFN and its degradation byproducts (shorter-chain PFCAs) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

Visualization of Photochemical Degradation Pathway:

Caption: Simplified pathway of APFN photocatalytic degradation.

Sonochemical Degradation

Sonochemical degradation, or sonolysis, utilizes high-frequency ultrasound to induce acoustic cavitation in a liquid. The collapse of these cavitation bubbles creates localized "hot spots" with extremely high temperatures and pressures, leading to the pyrolysis of compounds at the bubble-water interface.[9][10]

Mechanism of Action:

Due to their surfactant nature, APFN molecules accumulate at the gas-water interface of the cavitation bubbles. During the rapid collapse of these bubbles, the localized high temperatures cause the thermolytic cleavage of the C-C and C-F bonds in the APFN molecule.[9][11] This process does not primarily rely on hydroxyl radicals and can effectively degrade the robust perfluoroalkyl chain.[9]

Experimental Protocol: High-Frequency Sonolysis of APFN

-

Reactor Setup: A temperature-controlled sonochemical reactor equipped with a high-frequency ultrasonic transducer (e.g., 200-1000 kHz) is used.

-

Sample Preparation: Place the APFN-contaminated aqueous solution into the reactor.

-

Sonication: Apply ultrasound at a specific frequency and power density. The degradation rate is influenced by these parameters, with higher frequencies and power densities generally leading to faster degradation.[10][12]

-

Temperature Control: Maintain a constant temperature throughout the experiment, as temperature can affect cavitation dynamics.

-

Sample Analysis: Periodically collect samples from the reactor.

-

Quantification: Analyze the samples for APFN and its degradation products using LC-MS/MS.

Visualization of Sonochemical Degradation Workflow:

Caption: Workflow for sonochemical degradation of APFN.

Electrochemical Oxidation

Electrochemical oxidation is a technology that uses an electrical current to oxidize pollutants in water.[13] It has shown promise for the degradation of PFAS due to its ability to generate strong oxidizing agents and facilitate direct electron transfer.[14][15]

Mechanism of Action:

The degradation of APFN via electrochemical oxidation can occur through two primary pathways:

-

Direct Oxidation: APFN molecules are directly oxidized on the anode surface through electron transfer.

-

Indirect Oxidation: Electrochemically generated radicals, such as hydroxyl radicals (·OH) and sulfate radicals (SO₄⁻·), attack and degrade the APFN molecules.[13]

The choice of anode material is critical, with boron-doped diamond (BDD) electrodes often showing high efficiency due to their high oxygen evolution potential and chemical stability.[14]

Experimental Protocol: Electrochemical Oxidation of APFN using BDD Anode

-

Electrochemical Cell Setup: A two-electrode system is typically used, with a BDD anode and a suitable cathode (e.g., stainless steel or titanium).

-

Electrolyte: The APFN-contaminated water is used as the electrolyte. A supporting electrolyte (e.g., Na₂SO₄) may be added to increase conductivity.

-

Electrolysis: Apply a constant current density (e.g., 10-100 mA/cm²) to the electrochemical cell.

-

Operating Conditions: Maintain a constant temperature and stir the solution to ensure mass transport to the electrode surface.

-

Sample Collection and Analysis: Collect samples at different time intervals and analyze for APFN and its degradation byproducts using LC-MS/MS.

Quantitative Data Summary: Comparison of AOPs for PFNA/PFOA Degradation

| Degradation Method | Typical Efficiency | Key Byproducts | Reference |

| UV/TiO₂ Photocatalysis | 70-100% removal | Shorter-chain PFCAs (PFHpA, PFHxA, etc.), F⁻, CO₂ | [16] |

| Sonolysis (High-frequency) | >90% degradation | Shorter-chain PFCAs, F⁻, CO₂ | [11][12] |

| Electrochemical Oxidation (BDD) | >80% removal | Shorter-chain PFCAs, F⁻, CO₂ | [14][15] |

Biotic Degradation: Harnessing Microbial Power

While the strong C-F bond makes APFN highly resistant to microbial attack, some microorganisms have demonstrated a limited ability to transform or degrade certain PFAS.[1][17][18] This area of research is still developing but holds potential for more sustainable and cost-effective remediation strategies.

Mechanism of Action:

Microbial degradation of PFAS is thought to occur through co-metabolism, where the microbes do not use the PFAS as a primary carbon source but degrade it in the presence of other growth-supporting substrates.[19] The enzymatic pathways involved are not yet fully elucidated but may involve dehalogenases or other enzymes capable of cleaving the C-F bond. Some studies have shown that certain bacterial strains, such as Pseudomonas aeruginosa, can biodegrade PFOA, leading to the formation of shorter-chain PFCAs like perfluorohexanoic acid (PFHxA).[17][18]

Experimental Protocol: Screening for APFN-Degrading Microorganisms

-

Microbial Culture: Isolate microbial consortia or pure strains from PFAS-contaminated sites.

-

Growth Medium: Prepare a suitable growth medium containing a primary carbon source and essential nutrients.

-

APFN Spiking: Spike the medium with a known concentration of APFN.

-

Incubation: Incubate the cultures under controlled conditions (temperature, pH, aeration).

-

Monitoring Degradation: Periodically take samples from the cultures and analyze for the disappearance of APFN and the appearance of degradation products using LC-MS/MS.

-

Control Experiments: Run parallel control experiments without the microbial inoculum to account for any abiotic degradation.

Visualization of Biotic Degradation Concept:

Caption: Conceptual overview of microbial degradation of APFN.

Thermal Degradation: High-Temperature Destruction

Thermal treatment, including incineration and pyrolysis, can achieve complete mineralization of APFN at high temperatures.[20] However, this approach is energy-intensive and can lead to the formation of other hazardous byproducts if not properly controlled.

Mechanism of Action:

At elevated temperatures (typically >700°C), the C-C and C-F bonds in the APFN molecule are broken, leading to its decomposition.[21] The degradation pathway for PFCAs like PFNA is thought to involve the elimination of HF to form a perfluorinated α-lactone, which then decomposes to a perfluorinated acyl fluoride and carbon monoxide, effectively shortening the carbon chain.[22]

Experimental Protocol: Laboratory-Scale Pyrolysis of APFN

-

Reactor: A tube furnace or a similar high-temperature reactor is required.

-

Sample Preparation: A solid sample containing APFN (e.g., contaminated soil or sorbent material) is placed in the reactor.

-

Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen or argon) to prevent unwanted oxidation reactions.

-

Heating Program: The sample is heated to the target temperature (e.g., 400-1000°C) at a controlled heating rate.

-

Gas Analysis: The off-gases from the reactor are collected and can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile degradation products.

-

Residue Analysis: The solid residue remaining in the reactor is analyzed for residual APFN and inorganic fluoride.

Conclusion and Future Perspectives

The degradation of this compound presents a significant scientific and engineering challenge. Advanced Oxidation Processes, particularly photochemical, sonochemical, and electrochemical methods, have demonstrated considerable efficacy in breaking down this persistent compound in laboratory settings. While biotic and thermal degradation pathways offer alternative approaches, they come with their own sets of limitations and require further research to optimize their efficiency and applicability.

For researchers and professionals in drug development, understanding these degradation pathways is crucial, not only from an environmental stewardship perspective but also for developing robust analytical methods to detect and quantify these compounds and their transformation products in various matrices. The future of APFN remediation will likely involve a multi-faceted approach, potentially combining different degradation technologies to achieve complete and cost-effective mineralization. Continued research into novel catalysts, microbial strains, and hybrid processes is essential to address the global challenge of PFAS contamination.

References

-

Resistance of perfluorooctanoic acid to degradation by the microbially driven Fenton reaction. FEMS Microbiology Letters. [Link]

-

Nanomaterial-Based Advanced Oxidation/Reduction Processes for the Degradation of PFAS. Nanomaterials. [Link]

-